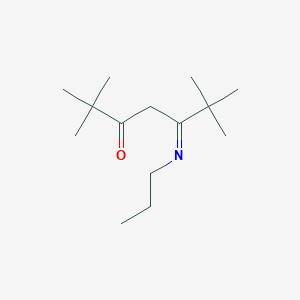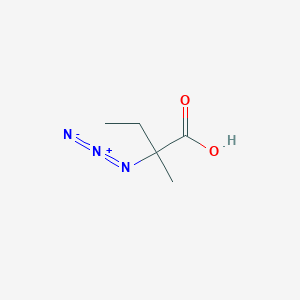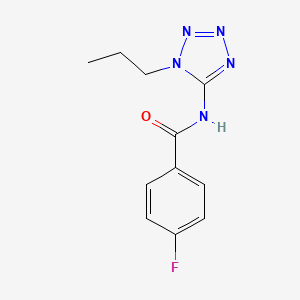
1-(5-Methyl-2H-1,2,3-triazol-4-yl)-3-phenylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Metil-2H-1,2,3-triazol-4-il)-3-fenilpropan-1-ona es un compuesto orgánico que pertenece a la clase de triazoles. Los triazoles son compuestos heterocíclicos de cinco miembros que contienen tres átomos de nitrógeno.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-(5-Metil-2H-1,2,3-triazol-4-il)-3-fenilpropan-1-ona típicamente involucra la reacción de 5-metil-1H-1,2,3-triazol con un derivado de fenilpropanona adecuado. Las condiciones de reacción a menudo incluyen el uso de una base como hidruro de sodio o carbonato de potasio, y un solvente como dimetilformamida (DMF) o tetrahidrofurano (THF). La reacción generalmente se lleva a cabo a temperaturas elevadas para asegurar la conversión completa de los materiales de partida al producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se emplean técnicas de purificación como la recristalización o la cromatografía para obtener el compuesto en alta pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
1-(5-Metil-2H-1,2,3-triazol-4-il)-3-fenilpropan-1-ona puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar usando agentes oxidantes como permanganato de potasio o trióxido de cromo para formar ácidos carboxílicos o cetonas correspondientes.
Reducción: Las reacciones de reducción utilizando agentes como borohidruro de sodio o hidruro de aluminio y litio pueden convertir el compuesto en alcoholes o aminas.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir en el anillo de triazol o en el grupo fenilo, lo que lleva a la formación de varios derivados.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido o básico.
Reducción: Borohidruro de sodio en metanol o etanol.
Sustitución: Reactivos halogenados como bromo o cloro en presencia de un catalizador.
Productos principales
Oxidación: Ácidos carboxílicos o cetonas.
Reducción: Alcoholes o aminas.
Sustitución: Derivados halogenados u otros productos sustituidos.
Aplicaciones Científicas De Investigación
1-(5-Metil-2H-1,2,3-triazol-4-il)-3-fenilpropan-1-ona tiene varias aplicaciones de investigación científica:
Química medicinal: El compuesto se estudia por su potencial como farmacóforo en el desarrollo de nuevos fármacos, particularmente como agentes antifúngicos, antibacterianos y anticancerígenos.
Síntesis orgánica: Sirve como intermediario en la síntesis de moléculas orgánicas más complejas, incluidos productos farmacéuticos y agroquímicos.
Ciencia de los materiales: El compuesto se explora para su uso en el desarrollo de nuevos materiales con propiedades específicas, como polímeros y recubrimientos.
Mecanismo De Acción
El mecanismo de acción de 1-(5-Metil-2H-1,2,3-triazol-4-il)-3-fenilpropan-1-ona involucra su interacción con objetivos moleculares específicos. En química medicinal, puede inhibir la actividad de ciertas enzimas o receptores, lo que lleva a sus efectos terapéuticos. El anillo de triazol puede interactuar con iones metálicos u otras biomoléculas, afectando diversas vías bioquímicas.
Comparación Con Compuestos Similares
Compuestos similares
- 1-(5-Metil-2H-1,2,3-triazol-4-il)-3-fenilpropan-1-ona
- 3-(5-Metil-2H-1,2,3-triazol-4-il)-1,2,4-oxadiazol-5-carbonitrilo
- 2-(5-Metil-2H-1,2,3-triazol-4-il)etan-1-amina diclorhidrato
Singularidad
1-(5-Metil-2H-1,2,3-triazol-4-il)-3-fenilpropan-1-ona es único debido a sus características estructurales específicas, que confieren propiedades químicas y biológicas distintas.
Propiedades
Número CAS |
648895-45-8 |
|---|---|
Fórmula molecular |
C12H13N3O |
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
1-(5-methyl-2H-triazol-4-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C12H13N3O/c1-9-12(14-15-13-9)11(16)8-7-10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,13,14,15) |
Clave InChI |
SUAFOQGQDXLAKN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NNN=C1C(=O)CCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,4-Bis[2,6-bis(methylthiomethyl)-4-pyridyl]benzene](/img/structure/B12582601.png)

![1H-Imidazole, 1-ethyl-2-[(4-methylphenyl)azo]-](/img/structure/B12582606.png)




![Trimethyl[3-(2-phenylethenyl)furan-2-yl]silane](/img/structure/B12582635.png)

![N~1~-[(4-Methylphenyl)methyl]-N~2~-undecylethane-1,2-diamine](/img/structure/B12582659.png)
![4-[(4-tert-Butyl-2,6-dimethylphenoxy)methyl]pyridine](/img/structure/B12582660.png)
![Cyclohexanecarboxamide, N-[2-[(4-hydroxyphenyl)thio]ethyl]-](/img/structure/B12582664.png)

![1-(Dimethoxyphosphoryl)ethyl [(naphthalen-1-yl)oxy]acetate](/img/structure/B12582673.png)
